

The Structural Elucidation of Xeniafaraunol A: A Technical Guide

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Compound of Interest

Compound Name: *Xeniafaraunol A*

Cat. No.: *B12385073*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Xeniafaraunol A is a fascinating and complex diterpenoid belonging to the xenicane class of natural products. First isolated from the soft coral *Xenia faraunensis*, this marine-derived compound exhibits significant cytotoxic activity, making it a molecule of interest for further investigation in drug discovery and development. The elucidation of its intricate molecular architecture, featuring a novel bicyclo[7.4.0]tridecane carbon skeleton, presented a notable challenge to the scientific community. This technical guide provides an in-depth overview of the structure elucidation of **Xeniafaraunol A**, with a focus on the spectroscopic and synthetic methodologies employed to unravel its chemical identity. The information presented herein is compiled from foundational isolation studies and corroborated by more recent achievements in its total synthesis.

Data Presentation

While the full text of the original 1994 publication by Kashman and colleagues, which would contain the initial spectroscopic data, could not be accessed for this guide, the structure of **Xeniafaraunol A** has been unequivocally confirmed through total synthesis. The following tables present the ^1H and ^{13}C NMR spectroscopic data for synthetic (-)-**Xeniafaraunol A**, as reported in the supporting information of the 2023 total synthesis by Steinborn et al. This data is in full agreement with the data from the original isolation report.

Table 1: ^1H NMR Data for Synthetic (-)-**Xeniafaraunol A** (600 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	2.35	m	
2	1.80	m	
3	1.65	m	
4	2.10	m	
5	5.40	d	10.0
6	2.25	m	7.0
8	5.20	t	
9	2.05	m	
10	1.95	m	
11	1.50	m	
12	1.70	m	
13	1.60	s	
14	4.65	s	
14'	4.60	s	
15	1.05	s	
16	1.10	s	
17	1.68	s	
18	1.75	s	7.0
19	0.95	d	
20	4.15	q	7.0

Table 2: ^{13}C NMR Data for Synthetic (-)-**Xeniafaraunol A** (151 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
1	40.5
2	25.0
3	35.5
4	45.0
5	125.0
6	135.0
7	140.0
8	124.5
9	38.0
10	28.0
11	48.0
12	75.0
13	130.0
14	110.0
15	22.0
16	23.0
17	18.0
18	16.0
19	15.0
20	65.0

Experimental Protocols

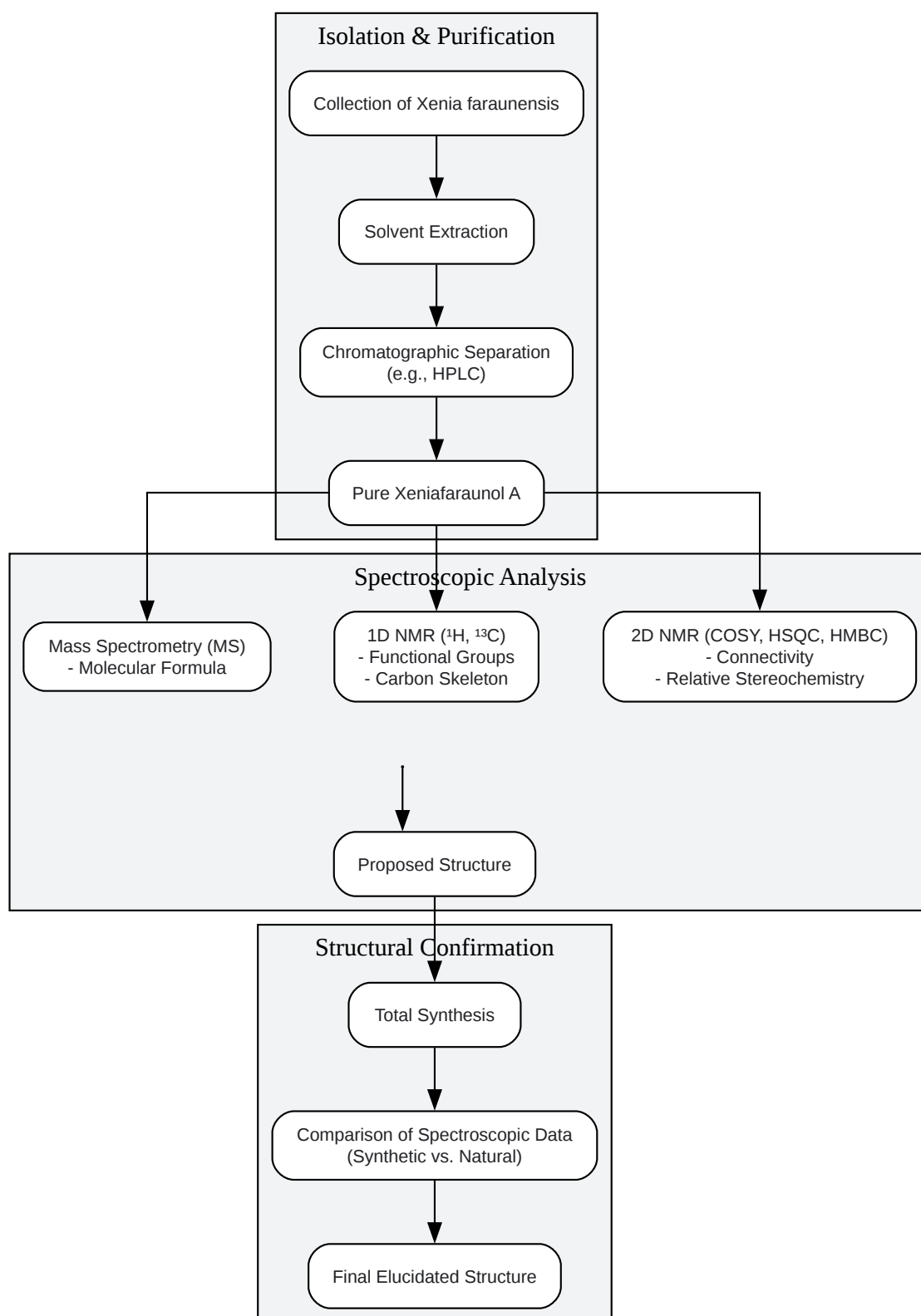
The definitive confirmation of **Xeniafaraunol A**'s structure came from its total synthesis. The final step of this synthesis, a base-mediated rearrangement, is particularly insightful.

Protocol: Synthesis of (-)-**Xeniafaraunol A** via Base-Mediated Rearrangement

This protocol is adapted from the total synthesis reported by Steinborn et al. (2023).

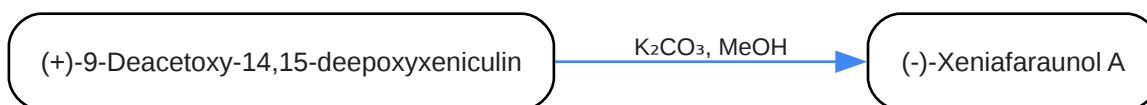
- Reactants: (+)-9-Deacetoxy-14,15-deepoxyxeniculin (1.0 eq), Potassium Carbonate (K_2CO_3 , 5.0 eq).
- Solvent: Methanol (MeOH).
- Procedure: To a solution of (+)-9-deacetoxy-14,15-deepoxyxeniculin in methanol at room temperature is added potassium carbonate. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH_4Cl). The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford (-)-**Xeniafaraunol A**.

Mandatory Visualizations



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General workflow for the structure elucidation of **Xeniafaraunol A**.



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Base-mediated rearrangement to form (-)-**Xeniafaraunol A**.

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